(2-methyl-2H-indazol-7-yl)methanamine hydrochloride (2-methyl-2H-indazol-7-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1400764-43-3
VCID: VC2965933
InChI: InChI=1S/C9H11N3.ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;/h2-4,6H,5,10H2,1H3;1H
SMILES: CN1C=C2C=CC=C(C2=N1)CN.Cl
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol

(2-methyl-2H-indazol-7-yl)methanamine hydrochloride

CAS No.: 1400764-43-3

Cat. No.: VC2965933

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

(2-methyl-2H-indazol-7-yl)methanamine hydrochloride - 1400764-43-3

Specification

CAS No. 1400764-43-3
Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
IUPAC Name (2-methylindazol-7-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H11N3.ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;/h2-4,6H,5,10H2,1H3;1H
Standard InChI Key HUKPYUGOFJRIDJ-UHFFFAOYSA-N
SMILES CN1C=C2C=CC=C(C2=N1)CN.Cl
Canonical SMILES CN1C=C2C=CC=C(C2=N1)CN.Cl

Introduction

Chemical Identity and Structure

Basic Identification

(2-Methyl-2H-indazol-7-yl)methanamine hydrochloride is a hydrochloride salt of an indazole derivative characterized by a methyl group at the 2-position of the indazole ring and a methanamine (aminomethyl) group at the 7-position. This specific positioning of functional groups contributes to the compound's unique chemical properties and potential applications in pharmaceutical research. The compound's structural arrangement facilitates specific interactions with biological targets, making it valuable for medicinal chemistry applications. The presence of the hydrochloride salt form improves stability and solubility characteristics compared to the free base form, which is particularly important for research applications requiring precise dosing and formulation.

The compound exists within the broader family of indazole derivatives, a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. The nitrogen-containing heterocyclic structure of indazoles provides multiple binding sites for interaction with biological targets, while the specific substitution pattern in this compound further refines its pharmacological profile. The indazole scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents with various pharmacological activities.

Chemical Identifiers and Properties

The compound is precisely identified through various chemical identifiers and physical properties as outlined in Table 1 below:

PropertyValue
IUPAC Name(2-methylindazol-7-yl)methanamine;hydrochloride
CAS Number1400764-43-3
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
InChIInChI=1S/C9H11N3.ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;/h2-4,6H,5,10H2,1H3;1H
InChIKeyHUKPYUGOFJRIDJ-UHFFFAOYSA-N
Canonical SMILESCN1C=C2C=CC=C(C2=N1)CN.Cl

Applications in Research and Development

Medicinal Chemistry Applications

(2-Methyl-2H-indazol-7-yl)methanamine hydrochloride serves as a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The indazole scaffold represents a privileged structure in drug discovery, appearing in numerous compounds with diverse pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and central nervous system activities. The specific substitution pattern in this compound, with a methyl group at the 2-position and an aminomethyl group at the 7-position, provides a unique platform for further derivatization and structure-activity relationship studies. The aminomethyl group serves as a versatile handle for introducing additional functional groups through various chemical transformations, enabling the creation of compound libraries for biological screening.

In drug design, this compound can be utilized as an intermediate in the synthesis of more complex molecules with tailored pharmacological profiles. The indazole core provides specific three-dimensional arrangement and electronic distribution that can facilitate binding to target proteins. Furthermore, the presence of the basic amine functionality allows for salt formation, which can modulate physicochemical properties such as solubility, lipophilicity, and membrane permeability. These characteristics make the compound particularly valuable in early-stage drug discovery where structural diversity and optimization of pharmacokinetic properties are critical considerations.

Specific Research Applications

Recent research has highlighted the potential significance of indazole derivatives in various therapeutic areas. Of particular note is the investigation of certain indazole-containing compounds as enzyme inhibitors. For instance, research published in the Journal of Medicinal Chemistry mentioned the use of 6-chloro-2-methyl-2H-indazole as a P1′ ligand in the development of SARS-CoV-2 3CL protease inhibitors. While this specific example involves a different substitution pattern than (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, it illustrates the potential utility of related indazole derivatives in antiviral research. The enzymatic inhibitory activity reported in this study showed a 90-fold improvement when the indazole moiety was incorporated, highlighting the significance of this heterocyclic system in modulating biological activity.

Furthermore, indazole derivatives have been reported to possess antimicrobial properties, suggesting potential applications in infectious disease research. The compound is also classified as a "Protein Degrader Building Block" by some suppliers, indicating its potential utility in the emerging field of targeted protein degradation. This therapeutic approach involves the design of molecules that can selectively induce the degradation of disease-relevant proteins through the ubiquitin-proteasome system. The structural features of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride, particularly the reactive aminomethyl group, make it suitable for incorporation into larger molecular constructs designed for this purpose .

Synthesis and Preparation Methods

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator